![molecular formula C20H18N4O2S B2484069 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-41-2](/img/structure/B2484069.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

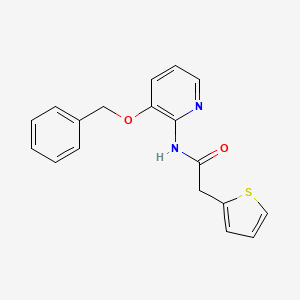

The compound belongs to a class of chemicals that includes various heterocyclic frameworks such as isoxazoles, pyrimidines, and thiazoles, which are of significant interest in synthetic organic chemistry due to their diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including cycloadditions, alkylation, and cyclization, to introduce various functional groups and to construct complex heterocyclic systems. For example, a method described involves the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition reactions, starting from nitrile oxides and alkynes or alkenes, which could be analogous to the synthesis of the target compound (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. These studies reveal the geometric and electronic structure of the molecules, essential for understanding their reactivity and properties. For example, the structure of a dimethylisothiazolopyridin derivative was determined, providing insights into the arrangement and orientation of the molecular framework (Karczmarzyk & Malinka, 2004).

Aplicaciones Científicas De Investigación

Catalytic Applications

The synthesis and application of compounds related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide in catalysis highlight their role in developing new methodologies. For instance, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was utilized as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were highly active in the Suzuki reaction in aqueous media, enabling the convenient synthesis of heterobiaryls containing furyl and thienyl rings, showcasing the compound's utility in facilitating environmentally friendly chemical reactions (Bumagin et al., 2019).

Synthesis of Novel Compounds

Research demonstrates the compound's involvement in the synthesis of new chemical entities with potential biological activities. Various derivatives have been synthesized, exploring their antimicrobial, antitumor, and antioxidant properties. For example, microwave-assisted synthesis techniques were applied to create pyrazolopyridine derivatives, which were evaluated for their antioxidant, antitumor, and antimicrobial activities, indicating the compound's versatility in medicinal chemistry research (El‐Borai et al., 2013).

Biological Evaluations

Compounds structurally related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide have been evaluated for their biological efficacy. Studies have focused on their pharmacological potency as anti-hepatic cancer agents and antimicrobial activities. Notably, some derivatives displayed good anti-hepatic cancer results compared to standard drugs like doxorubicin, emphasizing the chemical's potential in therapeutic applications (Hassan et al., 2019).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the available resources, thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-12-6-7-17-18(14(12)3)22-20(27-17)24(11-15-5-4-8-21-10-15)19(25)16-9-13(2)23-26-16/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTKHVIQMCMEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)

![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)